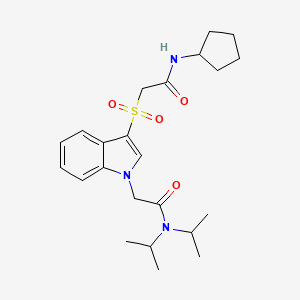

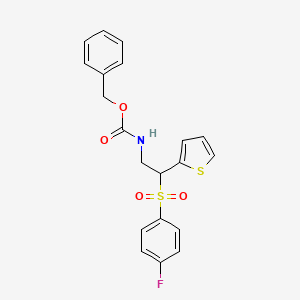

![molecular formula C8H14O2 B2696385 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol CAS No. 2306268-54-0](/img/structure/B2696385.png)

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 6-(2-Hydroxyethyl)-2-oxaspiro[3.3]heptane or 6-Hydroxyethyl-2-oxaspiro[3.3]heptane.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol and its derivatives are involved in various chemical reactions and synthesis processes due to their unique structural properties. For instance, the reaction of malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles in ethanol under specific conditions leads to the formation of novel derivatives with potential applications in medicinal chemistry and material science (Xie, Sun, & Yan, 2014). Similarly, photoreactions with diketene and maleic anhydride produce compounds that further react to yield dialkyl derivatives, demonstrating the versatility of these spiro compounds in synthetic chemistry (Kato, Chiba, & Tsuchiya, 1980).

Biocatalysis and Chiral Discrimination

Biocatalytic processes have been utilized to access axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives, showcasing the potential of these compounds in the development of enantiopure substances, which are crucial for pharmaceutical applications (O'Dowd et al., 2022). Chiral discrimination in the electrooxidation of phenylethanol using a chiral nitroxyl radical highlights the potential of spiro compounds in analytical and synthetic chemistry for the selective detection and synthesis of enantiomerically pure compounds (Kashiwagi et al., 1999).

Catalysis and Reaction Mechanisms

Spiro compounds, including this compound derivatives, serve as intermediates in various catalytic and synthetic processes. For example, Amberlyst-15 catalyzed intramolecular reactions demonstrate the utility of these compounds in forming spirocyclic systems under mild conditions, expanding the toolkit for the synthesis of complex organic molecules (Young, Jung, & Cheng, 2000).

Material Science and Stability Studies

The improved synthesis and properties of spiro compounds, such as 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, illustrate their significance in material science and chemical synthesis, offering more stable and soluble products for a broader range of applications (van der Haas et al., 2017).

Propriétés

IUPAC Name |

2-(2-oxaspiro[3.3]heptan-6-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-2-1-7-3-8(4-7)5-10-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBGBIZAMSJOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

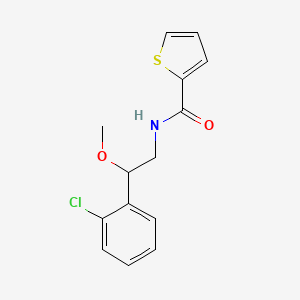

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)

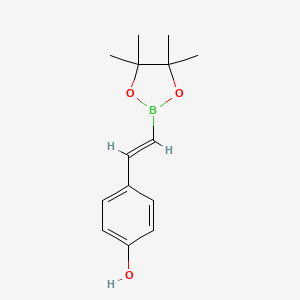

![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)

![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)

![2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2696318.png)